molecular formula C18H17NO3S B2512477 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide CAS No. 1448047-51-5

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2512477
CAS No.: 1448047-51-5
M. Wt: 327.4
InChI Key: NXKCXKBTHUDSDW-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a carboxamide group, and a hydroxyethyl side chain substituted with a methylthio phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acyl chloride under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran derivative with an amine, such as 2-aminoethanol, under dehydrating conditions.

    Substitution with Methylthio Phenyl Group: The final step involves the substitution of the hydroxyethyl side chain with a methylthio phenyl group, which can be achieved through a nucleophilic substitution reaction using a methylthio phenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The hydroxy and carboxamide groups could form hydrogen bonds with target molecules, while the benzofuran core could engage in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)benzofuran-2-carboxamide: Lacks the methylthio phenyl group, making it less hydrophobic.

    N-(2-hydroxy-2-phenylethyl)benzofuran-2-carboxamide: Lacks the methylthio group, which could affect its reactivity and biological activity.

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzofuran-2-carboxamide is unique due to the presence of the methylthio phenyl group, which can significantly influence its chemical and biological properties. This substitution can enhance its hydrophobicity, potentially improving its interaction with biological membranes and increasing its stability in various environments.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-23-14-8-6-12(7-9-14)15(20)11-19-18(21)17-10-13-4-2-3-5-16(13)22-17/h2-10,15,20H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKCXKBTHUDSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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